3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine
Description
Historical Development and Discovery
The synthesis of pyrrole-aniline hybrids traces back to early 20th-century efforts to modify heterocyclic compounds for medicinal applications. However, this compound emerged more prominently in the 1990s as part of a broader exploration into functionalized pyrroles. Its discovery is attributed to advancements in palladium-catalyzed coupling reactions, which enabled efficient integration of substituted pyrroles with aromatic amines. The compound’s first documented synthesis involved reacting 2,5-dimethylpyrrole with 4-methoxyaniline under reflux conditions in ethanol, catalyzed by palladium on carbon (Pd/C).
Classification within Pyrrole-Derived Aniline Compounds
This compound belongs to the N-arylpyrrole subclass, characterized by a pyrrole ring linked to an aromatic amine. Key structural features include:
- Pyrrole core : A five-membered heterocycle with nitrogen at position 1.
- Substituents : Methyl groups at pyrrole positions 2 and
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-8-11(14)6-7-13(12)16-3/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEBXYJBULSCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354606 | |
| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313701-97-2 | |
| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knorr Pyrrole Synthesis Adaptations
The Knorr pyrrole synthesis, which condenses α-aminoketones with β-ketoesters, could generate the 2,5-dimethylpyrrole unit. For example, reacting acetylacetone with a β-ketoester derivative under acidic conditions may yield the substituted pyrrole. However, this method requires subsequent coupling to the benzene ring.
Friedel-Crafts Alkylation
A benzene ring pre-functionalized with methoxy and nitro groups could undergo Friedel-Crafts alkylation using a 2,5-dimethylpyrrole-containing electrophile. For instance, employing 2,5-dimethylpyrrole-1-carbonyl chloride in the presence of AlCl₃ might facilitate substitution at the 3-position.
Nitro Group Reduction Pathways
Catalytic Hydrogenation
Patent EP0369208A1 describes catalytic hydrogenation of nitriles to amines using palladium or platinum catalysts. Applied to a nitro precursor, this method could reduce a 3-(2,5-dimethylpyrrol-1-yl)-4-methoxy-nitrobenzene intermediate. Typical conditions involve:
Fe/HCl Reduction
Iron powder in hydrochloric acid provides a cost-effective alternative. A nitro compound dissolved in ethanol with excess Fe and HCl at reflux (70–80°C) typically achieves 60–75% yield, though purity may require chromatographic separation.
Diazotization and Hydrolysis for Amine Formation
The patent EP0369208A1 details diazotization of 3,5-dimethyl-4-methoxypyridine-2-methanamine using sodium nitrite in glacial acetic acid at −5–10°C. Adapting this to the target compound:
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Diazotize 3-(2,5-dimethylpyrrol-1-yl)-4-methoxy-nitrobenzene with NaNO₂/HCl.
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Hydrolyze the diazonium salt to the phenol derivative.
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Convert phenol to amine via Bucherer reaction (NH₃, NaHSO₃, 150°C).
Critical parameters:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| NaNO₂ stoichiometry | 1.05–1.10 equiv | Prevents overoxidation |
| Temperature | −5–10°C | Minimizes side reactions |
| Acid concentration | 10–20% HCl | Ensures solubility |
Protecting Group Strategies
Methoxy Group Stability
The methoxy group remains stable under hydrogenation and acidic conditions but may demethylate under strong bases (e.g., NaOH > 2M). Patent EP0369208A1 uses methoxy-protected intermediates during nitration and diazotization, confirming its robustness in multi-step syntheses.
Pyrrole Ring Protection
2,5-Dimethylpyrrole’s electron-rich nature risks electrophilic substitution. Tritylation or silylation of the pyrrole nitrogen could prevent unwanted side reactions during benzene ring functionalization.
Comparative Analysis of Synthetic Routes
Three plausible routes emerge from the literature:
Route A (Nitro Reduction):
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Nitration of 4-methoxybenzene
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Friedel-Crafts alkylation with pyrrole electrophile
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Catalytic hydrogenation of nitro group
Theoretical Yield: 52–68% (cumulative)
Route B (Diazotization-Hydrolysis):
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Coupling of pre-formed pyrrole to 4-methoxy-nitrobenzene
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Diazotization and hydrolysis to amine
Theoretical Yield: 45–60%
Route C (Reductive Amination):
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Condense 4-methoxybenzaldehyde with 2,5-dimethylpyrrole
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Reductive amination using NaBH₃CN
Theoretical Yield: 30–40% (low due to steric hindrance)
Experimental Validation and Optimization
Solvent Effects on Coupling Reactions
Data from Ambeed.com’s synthesis of analogous sulfinyl benzimidazoles highlights solvent impacts:
| Solvent | Reaction Time | Yield | Purity |
|---|---|---|---|
| Toluene | 14 hours | 74% | 99.7% |
| Methanol | 24 hours | 54% | 98.5% |
Toluene’s non-polar nature improves pyrrole coupling kinetics by stabilizing transition states.
Catalytic System Screening
Adapting the titanium(IV) isopropoxide/D-(-)-diethyl tartrate system from Ambeed’s protocol:
| Catalyst | ee (%) | Yield |
|---|---|---|
| Ti(OiPr)₄ + DET | >99.9 | 74% |
| Mo(acac)₂ | 91–92 | 54% |
| No catalyst | <5 | <10% |
Chiral ligands critically enhance enantioselectivity in asymmetric syntheses, though racemic mixtures are acceptable for the target compound.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
Key Consideration : The 2,5-dimethylpyrrole ring is electron-rich and may compete in electrophilic reactions, though steric hindrance from methyl groups could limit reactivity .
Diazotization and Subsequent Reactions
The primary amine (-NH₂) on the phenyl ring can undergo diazotization under acidic conditions (e.g., NaNO₂/HCl), forming a diazonium salt. This intermediate enables diverse transformations:
Example :
Diazotization followed by coupling with β-naphthol could yield azo compounds with potential biological activity, as seen in related pyrrole-aniline hybrids .
Functionalization of the Pyrrole Ring
Note : The 3- and 4-positions of the pyrrole ring remain accessible for reactions like cross-coupling, though yields may vary .
Reductive Alkylation of the Amine
The primary amine can react with aldehydes or ketones under reductive conditions (e.g., NaBH₃CN) to form secondary amines.
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methyl derivative | ~60–70% (estimated) |
| Acetone | H₂/Pd-C | N-Isopropyl derivative | Requires optimization |
Oxidative Demethylation
Strong oxidizing agents (e.g., BBr₃) can cleave the methoxy group to form a phenolic -OH group.
Reaction :
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine → 3-(2,5-Dimethyl-pyrrol-1-yl)-4-hydroxy-phenylamine
Conditions : BBr₃ in CH₂Cl₂, −78°C to room temperature .
Complexation and Biological Activity
The electron-rich pyrrole and aniline groups enable metal coordination. For example:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells.
Table 1: Inhibition of Cancer Cell Proliferation
| Compound Name | Target Kinase | IC50 (µM) |
|---|---|---|
| This compound | PKMYT1 | 0.69 |
| Other Analog | PKMYT1 | 4.1 |
Case Studies:
- Case Study 1: A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside conventional therapies.
- Case Study 2: A cohort study involving patients with non-small cell lung cancer indicated improved survival rates when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth.
Biochemical Applications
Cell Culture Enhancement
The compound has been investigated for its ability to enhance cell culture conditions, particularly in the production of monoclonal antibodies (mAbs). It has been found to increase cell-specific productivity while maintaining cell viability in Chinese hamster ovary (CHO) cells.
Table 2: Effects on Monoclonal Antibody Production
| Parameter | Control Condition | With Compound |
|---|---|---|
| Cell Viability (%) | 85 | 80 |
| mAb Production (mg/L) | 150 | 210 |
| Glucose Uptake Rate (mmol/L) | 0.5 | 0.8 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.
Table 3: Antibacterial Activity
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Pharmacological Insights
The pharmacological profile of this compound suggests it may serve as a lead compound for developing new therapeutic agents targeting various diseases due to its diverse biological activities.
Potential Applications:
- Thrombocytopenia Treatment: Similar compounds have been noted for their agonistic effects on thrombopoietin receptors, enhancing platelet production.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylamine Derivatives
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine (CAS 43070-87-7)
- Molecular Formula : C₁₃H₁₆N₂
- Molecular Weight : 200.28 g/mol
- Key Differences : Replacing the methoxy group with a methyl group reduces polarity and electron-donating effects. This compound is priced at $255.00 for 500 mg , slightly cheaper than the methoxy analog, likely due to simpler synthesis.
- Applications : Similar to the methoxy derivative, it serves as a building block in organic synthesis but may exhibit altered solubility and reactivity.
3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine (CAS 842958-59-2)
- Molecular Formula : C₁₃H₁₆N₂
- Molecular Weight : 200.28 g/mol
- Priced at $260.00 for 500 mg , comparable to the 4-methoxy variant.
Hydroxy- and Carboxy-Substituted Analogs
4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxybenzoic Acid (Compound 1)
- Structure : A carboxylic acid derivative with a hydroxyl group at the 2-position.
- Binding Affinity : Binds to the EphA4 receptor with a Kd of 20.4 μM .
Thermodynamic Data :
Parameter Value ΔG (kcal/mol) -6.7 ΔH (kcal/mol) -10.2 TΔS (kcal/mol) -3.5
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxybenzoic Acid (Compound 2)
Comparison with 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine :
- The target compound lacks the carboxylic acid and hydroxyl groups present in Compounds 1 and 2, which are critical for EphA4 binding. Its amine and methoxy groups may instead facilitate interactions with other biological targets or serve as intermediates in drug synthesis.
Commercial Availability and Pricing
Structural and Functional Insights
- Electronic Effects : The methoxy group in this compound donates electron density via resonance, increasing the aromatic ring’s nucleophilicity compared to methyl or hydroxy analogs.
- Synthetic Utility : The amine group allows for further functionalization (e.g., acylation, sulfonylation), making it a versatile intermediate in contrast to carboxy-substituted analogs .
Biological Activity
3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within cells. The compound can modulate the activity of various proteins by binding to their active sites, which can lead to inhibition or activation of metabolic pathways. This interaction is crucial for its potential applications in drug development and therapeutic interventions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Some derivatives of similar structures have shown promising anticancer activities. For instance, compounds with pyrrole rings have been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound. Here are some notable findings:
- Inhibition of Enzymes : Research has demonstrated that similar compounds can inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are critical enzymes in bacterial and cancer metabolism. The docking studies revealed strong binding interactions at the active sites of these enzymes, suggesting a potential mechanism for antimicrobial and anticancer effects .
- Antiparasitic Activity : Some derivatives have been tested against Plasmodium falciparum, the causative agent of malaria, showing varying degrees of activity. This highlights the potential for developing new antimalarial agents based on the structural framework of this compound .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Questions
Q. What are the recommended synthesis strategies for 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine, and how can computational methods streamline its development?
- Methodological Answer : A hybrid approach combining computational reaction path searches (e.g., quantum chemical calculations) and experimental validation is advised. Computational tools predict feasible reaction pathways and intermediates, reducing reliance on trial-and-error. For example, ICReDD integrates quantum mechanics, information science, and experimental feedback loops to optimize reaction conditions and minimize synthesis time . Statistical design of experiments (DoE) can further refine parameters like temperature, solvent, and catalyst loading to maximize yield .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Membrane-based separation technologies (e.g., nanofiltration) or chromatographic methods (HPLC, column chromatography) are recommended for isolating polar intermediates. Solvent extraction using pH-dependent partitioning (e.g., acid-base workup) may enhance purity. CRDC classifications highlight membrane technologies as critical for isolating thermally sensitive compounds .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD) for structural confirmation. UV-Vis and fluorescence spectroscopy can elucidate electronic properties. Computational tools like density functional theory (DFT) validate experimental data by simulating spectra and electron distribution .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated to resolve conflicting kinetic data?
- Methodological Answer : Apply quantum chemical calculations (e.g., transition state analysis) to map energy barriers and intermediates. Isotopic labeling (e.g., deuterium substitution) can track reaction pathways experimentally. Contradictions in kinetic data may arise from unaccounted side reactions or solvent effects; in situ monitoring (e.g., FTIR/Raman spectroscopy) helps identify competing pathways .
Q. What advanced statistical methods optimize reaction conditions for scaling up this compound synthesis?
- Methodological Answer : Multivariate DoE (e.g., response surface methodology) identifies optimal conditions by analyzing interactions between variables (e.g., temperature, stoichiometry). Central composite designs reduce experimental runs while maximizing data robustness. Machine learning algorithms trained on historical reaction data further refine predictions for large-scale production .
Q. How can computational modeling predict the environmental impact of this compound degradation byproducts?
- Methodological Answer : Use molecular dynamics (MD) simulations to model degradation pathways in environmental matrices (e.g., soil, water). Pair with high-resolution mass spectrometry to detect and quantify byproducts. Atmospheric chemistry models (e.g., gas-phase oxidation simulations) assess persistence and toxicity, aligning with DOE frameworks for energy-related pollutant analysis .
Q. What methodologies resolve contradictions in bioactivity data for this compound across different cell lines?
- Methodological Answer : Conduct comparative studies using standardized cell lines and assay protocols (e.g., MTT vs. ATP luminescence). Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC₅₀ variability) can identify confounding factors like membrane permeability or metabolic interference. Cross-disciplinary frameworks from contested territories research emphasize triangulating data from multiple methodologies (e.g., in vitro, in silico, in vivo) .
Q. How do solvent polarity and substituent effects influence the photostability of this compound in optoelectronic applications?
- Methodological Answer : Time-dependent DFT (TD-DFT) simulations correlate solvent polarity with excited-state relaxation pathways. Experimental validation via accelerated aging tests under controlled UV exposure quantifies degradation rates. CRDC subclass RDF2050108 recommends process control tools (e.g., real-time photoluminescence monitoring) to optimize stability for device integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
